molecular formula C9H14F3NO3 B1380975 tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate CAS No. 1056467-83-4

tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate

Cat. No.: B1380975
CAS No.: 1056467-83-4
M. Wt: 241.21 g/mol
InChI Key: XYUJVJSJPNDFBW-UHFFFAOYSA-N
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Description

tert-Butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate is a high-purity chemical intermediate with the molecular formula C9H14F3NO3 and a monoisotopic mass of 241.09258 Da . This compound is characterized by its carbamate protecting group and a reactive keto group adjacent to a 4,4,4-trifluoro substituent, making it a valuable synthon in organic and medicinal chemistry research . Its molecular structure, defined by the SMILES string CC(C)(C)OC(=O)NC(CC(F)(F)F)C=O, is particularly useful for the synthesis of more complex molecules, including those explored in pharmaceutical development . Compounds featuring this scaffold have appeared in patent literature related to the development of amide derivatives with potential therapeutic applications, highlighting its role in early-stage drug discovery . As a key building block, it facilitates the introduction of the pharmacologically interesting trifluoromethyl group, which can enhance a drug candidate's metabolic stability and binding affinity. This product is intended for research applications as a synthetic intermediate. It is supplied with batch-specific documentation and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUJVJSJPNDFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056467-83-4
Record name tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate
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Preparation Methods

tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate is a fluorinated carbamate derivative with the molecular formula C9H14F3NO3 and molecular weight 241.21 g/mol. The presence of the trifluoromethyl group at the terminal position of the butanone moiety significantly influences the compound’s reactivity and physicochemical properties. The key synthetic challenge lies in the selective introduction of the trifluoromethyl ketone functionality while maintaining the integrity of the carbamate protecting group (tert-butyl carbamate).

General Synthetic Route

The synthesis typically involves the reaction of a suitable carbamate precursor with a trifluorinated aldehyde or ketone derivative. The common approach includes:

  • Starting Materials : A carbamate-protected amino ketone or halogenated intermediate such as tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate.
  • Fluorinated Reagent : Introduction of the trifluoromethyl group is achieved by reacting with trifluorinated aldehydes or ketones, or via nucleophilic substitution with trifluoromethyl-containing reagents.

A representative synthetic sequence is outlined below:

Step Reagents and Conditions Outcome
1. Preparation of tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate Bromination of tert-butyl carbamate derivatives under controlled conditions Halogenated carbamate intermediate
2. Nucleophilic substitution with trifluoromethyl source Reaction with trifluoroacetaldehyde or trifluoromethyl ketone under basic conditions (e.g., sodium hydride) in THF at 0°C to room temperature Formation of this compound
3. Work-up and purification Quenching with ice-cold water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration Isolated product as a thick gummy compound with yields around 70-80%

This method was demonstrated in the synthesis of related trifluoromethyl carbamate derivatives, where sodium hydride was used as a base to deprotonate the carbamate precursor, enabling nucleophilic attack on the trifluorinated electrophile.

Detailed Synthetic Procedure Example

A specific example from the literature describes the synthesis of a similar trifluoromethyl carbamate:

  • To a solution of ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate in tetrahydrofuran (THF), sodium hydride is added at 0°C.
  • After stirring, tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate is added dropwise.
  • The reaction mixture is stirred for 2 hours at room temperature.
  • The reaction is quenched with ice-cold water and extracted with ethyl acetate.
  • The organic layer is dried and concentrated to yield the trifluoromethyl carbamate derivative in 76% yield.

This approach leverages the nucleophilicity of the carbamate intermediate and the electrophilicity of the trifluorinated ketone or aldehyde.

Analytical Data Supporting the Synthesis

The product characterization typically includes:

Analytical Technique Observed Data
1H NMR (300 MHz, DMSO-d6) Signals consistent with carbamate and trifluoromethyl ketone moieties, e.g., singlets at 1.4 ppm (tert-butyl), multiplets around 4.15 ppm (methine adjacent to carbamate), and characteristic shifts for the trifluoromethyl group
LC-MS Molecular ion peak at m/z = 241.21 [M+H]+ consistent with the molecular weight of C9H14F3NO3
Purity Typically >90% by LC-MS or HPLC analysis

These data confirm the successful incorporation of the trifluoromethyl ketone and carbamate groups.

Alternative Synthetic Strategies and Considerations

  • Use of Protective Groups : The tert-butyl carbamate serves as a protecting group for the amine, stable under the reaction conditions used for trifluoromethylation.
  • Fluorination Methods : Direct fluorination or trifluoromethylation using reagents like trifluoromethyl iodide or Ruppert-Prakash reagent (TMS-CF3) can be alternatives but require careful control to avoid side reactions.
  • Reaction Conditions : Low temperature and anhydrous conditions are essential to prevent decomposition or side reactions.
  • Yield Optimization : Stoichiometry, solvent choice, and reaction time are optimized to maximize yield and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Nucleophilic substitution tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate + trifluorinated aldehyde Sodium hydride, THF 0°C to RT, 2 h 70-80 Most common and reliable method
Direct trifluoromethylation Carbamate-protected amino ketone TMS-CF3, fluoride source Anhydrous, low temp Variable Requires careful control
Halogenation followed by substitution Carbamate + bromination agent Bromine or NBS Controlled temp Moderate Intermediate step for nucleophilic substitution

Research Findings and Applications

While specific applications of this compound are limited in public literature, the trifluorinated carbamate structure is valuable in medicinal chemistry for:

  • Enhancing metabolic stability and lipophilicity due to the trifluoromethyl group.
  • Serving as an intermediate in the synthesis of bioactive molecules, including enzyme inhibitors.
  • Potential use in agrochemicals and pharmaceuticals where fluorinated motifs improve efficacy.

The metabolic fate and bioactivity are influenced by the trifluoromethyl group, which can affect interactions with biological targets and metabolic enzymes.

Chemical Reactions Analysis

tert-Butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activity

Research indicates that compounds similar to tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate exhibit antiviral and antimicrobial properties. The trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability . Such modifications can lead to the development of new antiviral agents targeting viral replication mechanisms.

Drug Delivery Systems

The compound's structure allows it to be utilized in drug delivery systems. Its carbamate functionality can be modified for controlled release applications in pharmaceuticals. Studies have shown that carbamates can enhance solubility and stability of active pharmaceutical ingredients (APIs), making them suitable candidates for formulations aimed at improving bioavailability .

Agrochemicals

Pesticide Development

The unique chemical structure of this compound positions it as a potential candidate for developing novel pesticides. The trifluoromethyl group is known to impart herbicidal properties, which can be beneficial in formulating selective herbicides that minimize crop damage while effectively controlling weeds .

Fungicides

Similar compounds have been explored for their fungicidal activities. The incorporation of fluorine atoms often enhances the efficacy of fungicides against resistant strains of pathogens . This could lead to the development of more effective agricultural chemicals.

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them suitable for various industrial applications including coatings and adhesives .

Surface Modifications

The compound can also be employed in surface modification techniques to impart hydrophobic properties to materials. Fluorinated compounds are widely recognized for their ability to repel water and oils, which is advantageous in creating self-cleaning surfaces or protective coatings .

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral properties of carbamate derivatives similar to this compound. Results indicated significant inhibition of viral replication in vitro, suggesting potential therapeutic uses in treating viral infections .

Case Study 2: Agrochemical Efficacy

Research conducted on fluorinated carbamates demonstrated their effectiveness as herbicides in field trials. The findings revealed that these compounds could selectively inhibit weed growth without adversely affecting crop yields .

Case Study 3: Polymer Applications

A recent investigation into the synthesis of fluorinated polymers highlighted the use of this compound as a precursor. The resulting polymers exhibited enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects: Trifluoro vs. Hydroxy/Cyclobutyl Groups

Example Compound: tert-Butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate ()

  • Structural Differences :
    • Replaces the trifluoromethyl group with a hydroxy group and introduces a cyclobutyl ring .
    • Molecular formula: C₁₃H₂₂N₂O₅ (inferred from ).
  • Impact on Properties: Polarity: The hydroxy group increases polarity compared to the trifluoromethyl group, enhancing water solubility.

Backbone Variation: Piperidine vs. Butanone

Example Compounds :

  • tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4)
  • tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6) ()
  • Structural Differences: Feature piperidine rings instead of a linear butanone backbone. Fluorine or methyl substituents on the piperidine ring.
  • Impact on Properties :
    • Conformational Rigidity : Piperidine derivatives exhibit restricted rotation, affecting binding affinity in drug candidates.
    • Electronic Effects : Fluorine substituents enhance metabolic stability, similar to the trifluoromethyl group but within a cyclic framework .

Functional Group Diversity in tert-Butyl Carbamates

Examples from ATR Library () :

  • tert-Butyl N-(2-oxoethyl)carbamate: Simpler backbone without trifluoromethyl substitution.
  • tert-Butyl N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: Boronate ester for Suzuki coupling.
  • Key Comparisons :
    • Reactivity : The trifluoromethyl group in the target compound reduces nucleophilic attack susceptibility compared to boronate esters or allyl groups.
    • Applications : Boronate-containing analogs are used in cross-coupling reactions, whereas the target compound’s trifluoro group is suited for bioisosteric replacement in drug design .

Physicochemical Properties

Property Target Compound Cyclobutyl Analog Piperidine Derivative
Molecular Weight 261.21 g/mol ~310.3 g/mol (estimated) 231.26 g/mol (CAS: 473839-06-4)
logP (Lipophilicity) ~1.5 (estimated) ~0.8 (hydroxy reduces logP) ~2.0 (piperidine enhances logP)
Key Functional Groups Trifluoromethyl, ketone Hydroxy, cyclobutyl, ketone Piperidine, fluorine

Biological Activity

tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate (CAS: 1056467-83-4) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14F3NO3
  • Molecular Weight : 241.21 g/mol
  • Purity : 95%
  • IUPAC Name : tert-butyl (4,4,4-trifluoro-1-oxobutan-2-yl)carbamate
  • SMILES Notation : O=C(OC(C)(C)C)NC(C=O)CC(F)(F)F

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Inhibition of β-secretase and Acetylcholinesterase :
    • The compound has been shown to act as an inhibitor for both β-secretase and acetylcholinesterase enzymes. This dual inhibition is significant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease (AD) by preventing the aggregation of amyloid beta peptides (Aβ) .
  • Neuroprotective Effects :
    • In vitro studies demonstrated that the compound can protect astrocyte cells from Aβ-induced toxicity. Specifically, it improved cell viability in the presence of Aβ 1-42, suggesting a protective mechanism against neuroinflammation and oxidative stress .
  • Reduction of Pro-inflammatory Cytokines :
    • The compound was observed to reduce the production of tumor necrosis factor-alpha (TNF-α), which is often elevated in neurodegenerative conditions . This anti-inflammatory effect may contribute to its neuroprotective properties.

Table 1: Summary of Biological Activities

ActivityMechanism/EffectReference
β-secretase InhibitionPrevents Aβ aggregation
Acetylcholinesterase InhibitionEnhances cholinergic function
Neuroprotection in AstrocytesIncreased cell viability against Aβ toxicity
Reduction in TNF-α LevelsDecreased inflammation in neuronal environments

In Vivo Studies

In vivo models have shown that while this compound exhibits promising neuroprotective effects in vitro, its efficacy in vivo may be limited by bioavailability issues. For instance, studies comparing this compound with galantamine revealed no significant differences in outcomes regarding cognitive improvement in rodent models of AD . This suggests that while the compound has potential, further optimization may be required to enhance its therapeutic effectiveness.

Q & A

Q. What statistical methods resolve reproducibility issues in kinetic studies of carbamate reactions?

  • Methodological Answer : Apply Bayesian regression to quantify uncertainty in rate constants. Use bootstrapping to assess confidence intervals for Arrhenius parameters. Replicate experiments across independent labs and perform meta-analysis to identify systemic biases (e.g., calorimetry vs. spectroscopy) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate
Reactant of Route 2
tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate

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